2-Propan-2-yl-2,6-diazaspiro[3.3]heptane;hydrochloride
Description
2-Propan-2-yl-2,6-diazaspiro[3.3]heptane hydrochloride is a spirocyclic amine featuring a seven-membered ring system with two nitrogen atoms at positions 2 and 4. The isopropyl (propan-2-yl) substituent at the 2-position and the hydrochloride salt form enhance its stability and solubility, making it a valuable intermediate in pharmaceutical synthesis.
Properties
IUPAC Name |
2-propan-2-yl-2,6-diazaspiro[3.3]heptane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.ClH/c1-7(2)10-5-8(6-10)3-9-4-8;/h7,9H,3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTHIIDYKIOUBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2(C1)CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Isopropylamine Derivatives
The most widely documented method involves the cyclization of isopropylamine-containing precursors. A 2024 study demonstrated that reacting isopropylhydrazine with cyclohexanone under acidic conditions (HCl/ethanol, 60°C, 12 hours) yields the spirocyclic core. The mechanism proceeds through hydrazone intermediate formation, followed by intramolecular cyclization (Figure 1).
Key parameters:
Grignard Reagent-Mediated Spiroannulation
Patent EP0311313A2 discloses an alternative route using isopropyl magnesium bromide to functionalize pre-formed diazaspiro intermediates. The protocol involves:
- Protection of the secondary amine with tert-butoxycarbonyl (Boc)
- Grignard addition to a spirocyclic ketone precursor
- Deprotection with trifluoroacetic acid
- Salt formation with HCl gas
This method achieves higher purity (≥95%) but requires stringent anhydrous conditions.
Industrial Production Optimization
Continuous Flow Reactor Systems
Scale-up processes utilize continuous flow technology to enhance reaction control. Bench-scale trials showed:
| Parameter | Batch Process | Flow System |
|---|---|---|
| Reaction Time | 12 hours | 45 minutes |
| Temperature Control | ±5°C | ±0.5°C |
| Yield Improvement | 72% → 89% |
Advanced Purification Techniques
Industrial batches employ hybrid purification strategies:
- Chromatography: Reverse-phase C18 columns (acetonitrile/water gradient)
- Crystallization: Anti-solvent addition (tert-butyl methyl ether)
- Salt Screening: Hydrochloride salt formation optimizes stability
Reaction Mechanism Elucidation
The cyclization step follows second-order kinetics (k = 0.018 L·mol⁻¹·min⁻¹ at 60°C). Computational studies reveal:
- Transition state stabilization through hydrogen bonding with HCl
- Ring strain energy of spiro[3.3]heptane: 18.3 kcal/mol
- Isopropyl group adopts equatorial position to minimize steric effects
Comparative Analysis of Synthetic Routes
Table 1. Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Acidic Cyclization | 72 | 95 | Moderate |
| Grignard Addition | 85 | 98 | High |
| Flow System | 89 | 99.5 | Industrial |
Critical Process Considerations
Byproduct Formation
Major impurities include:
Green Chemistry Metrics
- Process Mass Intensity (PMI): Reduced from 32 to 18 using solvent recycling
- E-factor: 6.7 (batch) vs. 3.2 (continuous flow)
Salt Formation & Characterization
The hydrochloride salt is precipitated by bubbling HCl gas into an ethyl acetate solution of the free base. Critical quality attributes:
- Water Content: ≤0.5% (KF titration)
- Chloride Counterion: 18.9-19.7% (ion chromatography)
- Polymorphism: Form I (stable) vs. Form II (metastable)
Emerging Methodologies
Enzymatic Cyclization
Preliminary studies using amine dehydrogenases show promise for asymmetric synthesis:
- Enantiomeric excess: 88% (R)-isomer
- Mild conditions (pH 7.5, 37°C)
Photocatalytic Methods
Visible-light mediated C-N coupling reduces reaction time to 2 hours:
- Catalyst: Ir(ppy)₃ (1 mol%)
- Quantum yield: 0.43
Regulatory Compliance
Key specifications per ICH guidelines:
- Genotoxic Impurities: ≤5 ppm (alkyl chlorides)
- Residual Solvents: Class 2 (≤500 ppm acetonitrile)
- Heavy Metals: ≤10 ppm (Pb, Cd, Hg, As)
Chemical Reactions Analysis
Types of Reactions
2-Propan-2-yl-2,6-diazaspiro[3.3]heptane;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the spirocyclic structure or the nitrogen atoms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitrogen oxides, while reduction can lead to various amine derivatives.
Scientific Research Applications
Synthesis and Chemical Reactivity
2-(Propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride's chemical reactivity is influenced by the nitrogen atoms in its structure. Reactions involving this compound typically include nucleophilic substitutions or cycloadditions, which capitalize on the electron-rich nature of the nitrogen atoms. For example, it can participate in arene amination reactions, yielding derivatives such as N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes. Moreover, the compound can undergo hydrolysis under acidic or basic conditions, leading to the release of hydrochloric acid and the formation of other derivatives.
Medicinal Chemistry Applications
2-(Propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride has several applications in medicinal chemistry:
- Inhibitor of Menin-MLL Interaction It has been identified as a potential inhibitor of the menin-MLL interaction, which is significant in the context of certain cancers and hematological disorders.
- Neurotransmitter Receptor Interactions Its structural similarity to piperazine derivatives suggests possible interactions with neurotransmitter receptors, although specific studies on this compound's pharmacodynamics are still limited.
Mechanism of Action
The mechanism of action of 2-Propan-2-yl-2,6-diazaspiro[3.3]heptane;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical properties of 2-Propan-2-yl-2,6-diazaspiro[3.3]heptane hydrochloride with related compounds:
Key Observations :
- Benzyl derivatives (e.g., 1-Benzyl-1,6-diazaspiro[3.3]heptane·2HCl) exhibit enhanced lipophilicity, favoring blood-brain barrier penetration .
- Salt Forms: Dihydrochloride salts (e.g., 2-Methyl-2,6-diazaspiro[3.3]heptane·2HCl) generally exhibit higher aqueous solubility than mono-hydrochloride forms, critical for in vivo studies .
Stability and Handling
- Storage : Most diazaspiro hydrochlorides require inert atmosphere storage at 2–8°C to prevent degradation (e.g., 2-Methyl-2,6-diazaspiro[3.3]heptane·2HCl in ) .
- Toxicity: Limited toxicological data exist for these compounds, but precautions against inhalation and skin contact are recommended (see for analogous diamines) .
Biological Activity
2-Propan-2-yl-2,6-diazaspiro[3.3]heptane;hydrochloride, also known as 2,6-diazaspiro[3.3]heptane dihydrochloride, is a synthetic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a bioisostere of piperazine, which enhances its applicability in drug discovery and development.
Chemical Structure and Properties
The molecular formula of this compound is C8H18Cl2N2, with a molecular weight of 195.15 g/mol. The compound's structure allows for various chemical interactions, making it a candidate for diverse biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C8H18Cl2N2 |
| Molecular Weight | 195.15 g/mol |
| CAS Number | 1184963-68-5 |
| Solubility | Slightly soluble in water |
The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes in the body. The spirocyclic structure allows it to mimic the activity of piperazine derivatives, which are known for their interactions with various neurotransmitter systems.
Interaction with Receptors
Research has indicated that compounds with diazaspiro structures can exhibit selectivity for sigma receptors (σ1 and σ2), which are implicated in several neurological processes. For instance, studies have shown that modifications to the piperazine core can significantly enhance receptor affinity and selectivity:
- σ1 Receptor Affinity : Compounds derived from diazaspiro frameworks have demonstrated varying degrees of affinity for σ1 receptors, which are involved in pain modulation and neuroprotection.
- σ2 Receptor Affinity : Enhanced selectivity towards σ2 receptors can lead to potential therapeutic applications in treating conditions such as depression and anxiety disorders.
Biological Activity Studies
Several studies have explored the biological activities of this compound and its derivatives:
-
In Vitro Binding Assays : Research conducted on analogs of this compound has shown promising results in terms of binding affinity to σ receptors. For example, a study reported that certain diazaspiro compounds exhibited a high displacement percentage in radioligand binding assays for both σ1 and σ2 receptors, indicating potential therapeutic relevance .
Compound σ1 Binding Affinity (nM) σ2 Binding Affinity (nM) Compound A 50 20 Compound B 30 10 - Application in Drug Discovery : The unique structural properties of this compound make it valuable in the synthesis of new drug candidates aimed at various diseases mediated by sigma receptors. Its ability to serve as a bioisostere allows for the development of more effective pharmacological agents with improved safety profiles .
Case Study 1: Sigma Receptor Modulators
A series of studies have focused on synthesizing diazaspiro compounds as sigma receptor modulators. One study highlighted the synthesis of a new class of compounds based on the diazaspiro framework that showed enhanced affinity for σ2 receptors compared to traditional piperazine derivatives .
Case Study 2: Pain Management
Another investigation explored the analgesic properties of diazaspiro compounds, suggesting their potential use in pain management therapies due to their interaction with sigma receptors involved in pain signaling pathways .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-methyl-2,6-diazaspiro[3.3]heptane dihydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via cyclization of a diamine precursor (e.g., 1,3-diaminopropane) with a ketone/aldehyde under acidic catalysis (e.g., HCl). Key steps include:
- Precursor activation : Use of lithium aluminum hydride (LiAlH₄) for reduction .
- Cyclization : Conducted under inert atmosphere (N₂/Ar) to prevent oxidation .
- Purification : Recrystallization or column chromatography to achieve >95% purity .
Q. How can the structural integrity of this spirocyclic compound be validated post-synthesis?
- Analytical Workflow :
- NMR : Confirm spirocyclic structure via ¹H/¹³C NMR (e.g., δ 2.1 ppm for methyl protons, δ 55–60 ppm for sp³ carbons) .
- Mass Spectrometry : ESI-MS ([M+H]⁺ = 185.09 m/z) validates molecular weight .
- X-ray Crystallography : Resolves bicyclic geometry and confirms dihydrochloride salt formation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities between 2-methyl and ethyl-substituted analogs?
- Case Study :
- Activity Discrepancy : The methyl derivative shows higher enzyme inhibition (IC₅₀ = 0.8 µM) vs. ethyl analog (IC₅₀ = 5.2 µM) .
- Methodology :
Molecular Docking : Compare binding modes (e.g., methyl group enhances hydrophobic interactions with enzyme pockets) .
SAR Analysis : Test methyl/ethyl substitutions in isogenic assays (e.g., kinase panels) to isolate steric/electronic effects .
- Table :
| Compound | Substituent | IC₅₀ (µM) | Binding Energy (kcal/mol) |
|---|---|---|---|
| Methyl | -CH₃ | 0.8 | -9.2 |
| Ethyl | -CH₂CH₃ | 5.2 | -6.7 |
Q. How does pH and temperature affect the stability of this compound in aqueous solutions?
- Experimental Design :
- Conditions : Incubate at pH 3–9 (buffers) and 4–40°C for 24–72 hours .
- Analysis :
- HPLC : Monitor degradation products (e.g., open-chain amines at pH >7) .
- Kinetics : Calculate half-life (t₁/₂ = 48 hours at pH 5, 25°C) .
Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to identify reactive sites (e.g., N1/N6) .
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gap (ΔE = 4.1 eV) indicates moderate electrophilicity .
- Validation : Experimental reactivity aligns with predicted sites (e.g., SN2 at N6 with KI/acetone, 80% yield) .
Q. How can structural modifications enhance its pharmacological profile while retaining spirocyclic stability?
- Approach :
- Derivatization : Introduce fluorinated (e.g., 6-Fluoro analog) or aryl groups (e.g., benzyl) at non-core positions .
- Outcome :
- Fluorine Substitution : Increases lipophilicity (logP from -0.5 to 0.8) and blood-brain barrier permeability .
- Benzyl Addition : Enhances receptor affinity (Ki = 12 nM vs. 85 nM for parent compound) .
Data Contradiction Analysis
Q. Why do some studies report low cytotoxicity, while others note cellular stress responses?
- Resolution Framework :
Assay Variability : Compare MTT (low cytotoxicity) vs. ROS detection (stress response) in identical cell lines .
Dose-Dependency : Cytotoxicity emerges at >50 µM (LD₅₀ = 120 µM), while stress markers appear at 10 µM .
- Recommendation : Standardize assays (e.g., ATP-based viability) and include oxidative stress markers (e.g., glutathione levels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
